N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S3/c18-23(19,14-4-2-10-22-14)15-7-8-20-13-6-5-11(16-17-13)12-3-1-9-21-12/h1-6,9-10,15H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGXUQBQTYLFSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene and pyridazine intermediates. These intermediates are then coupled through an ether linkage, followed by the introduction of the sulfonamide group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 367.5 g/mol. Its structure features a thiophene ring and a pyridazine moiety, which are known for their diverse biological activities. The sulfonamide group enhances its solubility and bioactivity, making it a valuable candidate for pharmaceutical applications.
Pharmacological Properties
The compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound demonstrate significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, one study reported minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 μg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
- Anticancer Potential : The structural features of thiophene and pyridazine rings are associated with anticancer properties. Research has indicated that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival .
Case Studies
- Antimicrobial Agents : A study published in Molecules highlighted the synthesis of several thiophene-containing compounds, including derivatives similar to N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide). These compounds were tested for antibacterial activity, showing promising results against resistant strains .
- Cancer Therapeutics : Research focusing on pyridazine derivatives has demonstrated their ability to inhibit tumor growth in vitro. One study found that specific modifications to the pyridazine structure enhanced cytotoxicity against various cancer cell lines .
Materials Science Applications
In addition to biological applications, this compound can be utilized in materials science:
- Organic Electronics : Due to its unique electronic properties, this compound can be explored as a potential material for organic semiconductors and photovoltaic devices.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene and pyridazine rings can interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide-Thiophene Motifs
(a) Anthrax Lethal Factor Inhibitors ()
Compounds such as N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methylbenzo[b]thiophene-2-sulfonamide (96) and N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-(isoxazol-5-yl)thiophene-2-sulfonamide (97) share the thiophene-sulfonamide backbone but replace the pyridazine ring with benzothiazole or isoxazole groups. Key differences include:
- Electronic Properties : Benzothiazole (electron-withdrawing) vs. pyridazine (electron-deficient) alters charge distribution, affecting target binding.
- Biological Activity : These analogues inhibit anthrax lethal factor, suggesting the target compound may also exhibit protease inhibition .
(b) Rotigotine Derivatives ()
Rotigotine hydrochloride (C19H25NOS·HCl) and its related compounds incorporate thiophene and sulfonamide/sulfonate groups but within a tetrahydronaphthalene scaffold. Unlike the target compound, rotigotine derivatives are dopamine agonists, highlighting how scaffold topology dictates pharmacological action despite shared functional groups .
Pyridazine-Containing Analogues
4-(6-Oxo-1,6-Dihydropyridazin-3-yl)-N-{[4-(Propan-2-yl)Phenyl]Methyl}Thiophene-2-Sulfonamide ()
This compound shares the pyridazine-thiophene-sulfonamide architecture but features a 6-oxo group on the pyridazine ring and an isopropylbenzyl substituent. Key comparisons:
Benzothiazole Derivatives ()
Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide utilize benzothiazole instead of pyridazine. The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, which could be advantageous in drug design but may reduce solubility compared to the target compound’s pyridazine .
Physicochemical and Pharmacological Data Comparison
Biological Activity
N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 361.4 g/mol. The compound features a thiophene ring linked to a pyridazine moiety via an ether bond, which is crucial for its biological activity.
Antimicrobial Properties
Preliminary studies indicate that compounds similar to this compound exhibit significant antibacterial properties. They have shown effectiveness against various Gram-positive bacteria, including:
| Bacteria | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Streptococcus pneumoniae | Effective |
The proposed mechanism of action involves the inhibition of bacterial DNA synthesis, positioning these compounds as promising candidates for antibiotic development .
Anticancer Activity
Research has highlighted the potential of thiophene and pyridazine derivatives in anticancer applications. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives have been reported to inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways involved in cell cycle regulation .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Variations in substituents on the thiophene or pyridazine rings significantly affect antibacterial potency.
- Linkage Variations : The ether bond between the thiophene and pyridazine moieties plays a critical role in maintaining biological activity.
- Molecular Geometry : The spatial arrangement of functional groups influences the binding affinity to target sites within bacterial cells .
Study on Antimicrobial Activity
A study published in 2013 evaluated several thieno[2,3-b]thiophene derivatives for their antimicrobial properties. Among them, compounds structurally related to this compound exhibited superior activity against Staphylococcus aureus compared to standard antibiotics like penicillin G .
Anticancer Evaluation
In another study, derivatives similar to this compound were tested against various cancer cell lines. Results indicated that these compounds significantly inhibited cell growth and induced apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
